4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine
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Description
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine is a useful research compound. Its molecular formula is C14H20N2OSi and its molecular weight is 260.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Morpholine Isosteres in PI3K-AKT-mTOR Pathway Inhibition
Morpholine derivatives, including 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, are significant in inhibiting the PI3K and PIKK pathways. The morpholine oxygen in these compounds is crucial for forming key hydrogen bonding interactions and achieving selectivity over a broader kinome. This makes them valuable in the development of selective dual inhibitors of mTORC1 and mTORC2, which are important in cancer treatment and other diseases (Hobbs et al., 2019).
Synthesis of Biologically Active Compounds
Compounds like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which can be derived from this compound, are intermediates in synthesizing biologically active compounds. These compounds are essential in the design and synthesis of small molecule inhibitors used in anticancer research (Wang et al., 2016).
Synthesis of Potent Antimicrobials
The compound 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, related to this compound, is useful in synthesizing potent antimicrobials, including arecoline derivatives and polygonapholine. Its synthesis is pivotal in antimicrobial drug development (Kumar et al., 2007).
Metabolism Studies of Pharmaceuticals
Morpholine derivatives, including this compound, are vital in studying the metabolism of pharmaceuticals. By understanding their transformation and interaction in the body, researchers can develop more effective drugs with optimized pharmacokinetics (Varynskyi & Kaplaushenko, 2020).
Catalysis in Organic Synthesis
Morpholine derivatives serve as catalysts in organic synthesis, facilitating various chemical reactions. This is crucial in the efficient and eco-friendly synthesis of complex organic compounds (Reddy et al., 2016).
Antimicrobial Activities
These compounds are also studied for their antimicrobial activities, contributing to the development of new antibiotics and antifungal agents. Understanding their antimicrobial properties can lead to novel treatments for infections (Bayrak et al., 2009).
Properties
IUPAC Name |
trimethyl-[2-(2-morpholin-4-ylpyridin-3-yl)ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OSi/c1-18(2,3)12-6-13-5-4-7-15-14(13)16-8-10-17-11-9-16/h4-5,7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKINPFTYKOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592046 |
Source
|
Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499193-56-5 |
Source
|
Record name | 4-[3-[2-(Trimethylsilyl)ethynyl]-2-pyridinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499193-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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